molecular formula C16H16N2O3S B2626630 Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 392238-48-1

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2626630
CAS RN: 392238-48-1
M. Wt: 316.38
InChI Key: BJNALZWMGDDCDV-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been studied extensively in recent years.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Thiazole derivatives, including those similar to ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, have been synthesized through various methods, showcasing the compound's relevance in synthetic chemistry. For instance, the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis highlights innovative approaches to creating thiazole derivatives with potential applications in drug design and material science (Baker & Williams, 2003).

Antimicrobial and Antioxidant Activities

Research on thiazole derivatives also delves into their biological activities. For example, certain ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). This indicates the potential of this compound and its analogs in the development of new antimicrobial and antioxidant agents.

Material Science Applications

The application of thiazole derivatives extends beyond the pharmaceutical field. For instance, the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst in the presence of cyclodextrin illustrates the compound's utility in material science, particularly in the synthesis of polymers with specific functionalities (Pang, Ritter, & Tabatabai, 2003).

properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-21-15(20)13-12(10-6-4-3-5-7-10)17-16(22-13)18-14(19)11-8-9-11/h3-7,11H,2,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNALZWMGDDCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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